N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide
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Overview
Description
N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad range of biological activities, including anticancer, antifungal, anti-inflammatory, and antibacterial properties . This compound, in particular, has drawn attention due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide, followed by cyclization.
Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorophenylamine.
Formation of the Carboxamide Group: The carboxamide group is formed through the reaction of the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines .
Scientific Research Applications
N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It has shown promise as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide involves the inhibition of specific enzymes and molecular pathways. It targets enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth . The compound interacts with the active sites of these enzymes, blocking their activity and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A basic structure with broad biological activities.
Quinazolinone: Known for its anticancer and antibacterial properties.
Dichlorophenylquinazoline: Similar structure with potential therapeutic applications.
Uniqueness
N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide is unique due to its specific substitution pattern and its potent biological activities. The presence of the 2,4-dichlorophenyl group enhances its binding affinity to molecular targets, making it a promising candidate for drug development .
Properties
CAS No. |
137522-72-6 |
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Molecular Formula |
C23H13Cl2N3O2 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-12-oxoquinolino[2,1-b]quinazoline-5-carboxamide |
InChI |
InChI=1S/C23H13Cl2N3O2/c24-13-9-10-19(17(25)11-13)27-22(29)16-12-21-26-18-7-3-1-6-15(18)23(30)28(21)20-8-4-2-5-14(16)20/h1-12H,(H,27,29) |
InChI Key |
FTVSDYFQWMGMNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=CC3=N2)C(=O)NC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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